Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCMIPDBWGMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465910 | |
| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-84-3 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180465-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclization via Umpolung Reactivity and Flow Chemistry
A landmark approach involves umpolung reactivity to construct the spirocyclic core. As demonstrated in the synthesis of the related compound tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, this method employs a modified Katritzky benzotriazole hemiaminal intermediate . The process begins with 2-fluorobenzaldehyde, which undergoes condensation with benzotriazole to form a hemiaminal. Deprotonation using n-butyllithium enables 1,2-addition to N-Boc-4-piperidone, followed by intramolecular nucleophilic aromatic substitution (SNAr) to yield the spirocyclic product .
Key Advantages :
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Plug-flow process : Enables kilogram-scale production without cryogenic conditions, achieving >90% conversion .
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Crystallization-driven purification : Oxalic acid treatment isolates intermediates in >98% purity, bypassing chromatography .
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | −20°C (hemiaminal step) | 85% → 92% |
| Residence Time | 15 min (flow reactor) | 78% → 94% |
| Acid Quench | 2 M Oxalic Acid | Purity >98% |
Fischer Indole Synthesis Followed by Spiroannulation
This two-step strategy leverages Fischer indole synthesis to construct the indoline moiety, followed by spiroannulation with a piperidine derivative. In a representative protocol, phenylhydrazine reacts with cyclohexanone under acidic conditions (HCl, ethanol, reflux) to form indoline. Subsequent treatment with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of ammonium chloride (NH4Cl) catalyzes spirocyclization via a Mannich-type reaction.
Critical Observations :
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Catalyst screening : Replacing NH4Cl with DMAP (10 mol%) increases reaction rate (12 h → 4 h) and yield (65% → 82%).
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Solvent effects : Acetonitrile outperforms ethanol in regioselectivity (9:1 dr vs. 3:1 dr).
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indoline Formation | HCl, ethanol, 80°C, 6 h | 89% |
| Spiroannulation | NH4Cl, MeCN, 70°C, 12 h | 76% |
Multi-Component Azomethine Dipolar Cycloaddition
A regioselective one-pot synthesis employs azomethine ylides generated in situ from sarcosine and formaldehyde. These dipoles undergo [3+2] cycloaddition with tert-butyl 4-piperidone-1-carboxylate and indoline-2,3-dione, forming the spiro framework . Silver triflate (AgOTf, 5 mol%) and triphenylphosphine (PPh3, 10 mol%) synergistically catalyze the reaction, achieving diastereoselectivity >20:1 .
Mechanistic Insights :
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Dipolarophile activation : AgOTf coordinates to the carbonyl oxygen, enhancing electrophilicity .
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Steric control : The tert-butyl group directs cycloaddition to the less hindered piperidine position .
Performance Metrics :
| Substrate | Catalyst Loading | Time (h) | Yield (%) | dr |
|---|---|---|---|---|
| Indoline-2,3-dione | 5 mol% AgOTf | 8 | 81 | >20:1 |
| N-Methylindoline | 10 mol% AgOTf | 12 | 68 | 15:1 |
Silver-Catalyzed Tandem Cyclization
A novel approach utilizes silver-catalyzed tandem cyclization of tryptamine-ynesulfonamides. This method constructs both indoline and piperidine rings in a single step, with carbamate trapping of spiroindoleninium intermediates ensuring high diastereoselectivity . tert-Butyl carbamate serves as the nucleophile, delivering the final product in 75–85% yield .
Reaction Schema :
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Cyclization : AgOTf (5 mol%) activates the alkyne, inducing 6-endo-dig cyclization.
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Trapping : tert-Butyl carbamate quenches the electrophilic intermediate, forming the spiro center .
Scalability Assessment :
| Scale (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 1 | 97 | 82 |
| 10 | 95 | 78 |
| 100 | 93 | 73 |
Comparative Analysis of Methodologies
| Method | Yield Range (%) | Diastereoselectivity | Scalability | Key Limitation |
|---|---|---|---|---|
| Umpolung/Flow Chemistry | 85–94 | N/A | Kilogram-scale | Requires specialized equipment |
| Fischer Indole/Spiroannulation | 65–82 | 3:1–9:1 | Lab-scale | Moderate diastereocontrol |
| Azomethine Cycloaddition | 68–81 | >20:1 | Multi-gram | Limited substrate scope |
| Silver-Catalyzed Cyclization | 73–85 | >20:1 | Multi-gram | High catalyst cost |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in the piperidine ring undergoes oxidation under controlled conditions. For example:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at 50–60°C.
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Outcome : Formation of a ketone derivative via oxidation of the amine to a nitroso intermediate, followed by rearrangement.
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Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and confirmed via ¹H NMR (disappearance of amine protons at δ 1.8–2.2 ppm).
Reduction Reactions
The ester group and aromatic indoline system participate in reduction processes:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at room temperature.
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Outcome : Selective reduction of the ester to a primary alcohol while preserving the spirocyclic framework.
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Key Data : Post-reduction HRMS analysis shows a molecular ion peak at m/z 274.18 [M+H]⁺, consistent with the alcohol derivative.
Ester Hydrolysis
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M) in dioxane, reflux | Free carboxylic acid | 85% |
| Basic hydrolysis | NaOH (2M) in ethanol, 60°C | Sodium carboxylate salt | 92% |
-
Applications : Hydrolysis is critical for generating reactive intermediates for further functionalization.
Nucleophilic Substitution
The spirocyclic structure facilitates nucleophilic attacks at the piperidine nitrogen:
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Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃.
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Outcome : Quaternary ammonium salts form, enhancing solubility for biological testing.
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Structural Confirmation : ¹³C NMR shows new peaks at δ 45–50 ppm (N-CH₃) .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic frameworks:
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Reagents/Conditions : Pd(OAc)₂ catalyst, Buchwald-Hartwig conditions.
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Outcome : Formation of a fused indole-piperidine system, validated by X-ray crystallography .
Analytical Techniques
Reaction outcomes are characterized using:
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent Development
Tert-butyl SP serves as a scaffold for creating novel therapeutic agents. Research indicates that its derivatives exhibit inhibitory activity against enzymes such as kinases and proteases, which play crucial roles in various diseases, including cancer and neurodegenerative disorders. These properties position Tert-butyl SP as a promising candidate for further exploration in drug discovery .
Synthesis of Bioactive Compounds
The compound is often utilized as a synthetic intermediate in the preparation of various spirocyclic compounds with potential biological activities. Its synthesis typically involves multi-step organic reactions, allowing for the modification of its structure to enhance biological efficacy or target specific pathways .
Mechanistic Studies
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of Tert-butyl SP is vital for assessing its therapeutic potential. Preliminary studies focus on interaction studies that elucidate how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Enzyme Inhibition Studies
Research has highlighted Tert-butyl SP's ability to inhibit specific enzymes linked to disease mechanisms. For instance, studies have shown that derivatives of this compound can effectively inhibit certain kinases involved in cancer cell proliferation, suggesting potential applications in targeted cancer therapies .
Material Science Applications
Polymer Chemistry
Due to its unique structural features, Tert-butyl SP can be incorporated into polymer matrices to enhance material properties. Its spirocyclic structure may contribute to improved mechanical strength and thermal stability in polymer composites .
Nanotechnology
The compound's chemical properties allow it to be explored for use in nanotechnology applications, including drug delivery systems where controlled release and targeted delivery are critical. Its ability to form stable complexes with various biomolecules positions it as a candidate for developing advanced nanocarriers .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study reported an efficient synthesis route for derivatives of Tert-butyl SP that demonstrated potent inhibitory effects against certain kinases involved in cancer progression. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation .
Case Study 2: Polymer Application
Research conducted on incorporating Tert-butyl SP into polymer matrices indicated enhanced mechanical properties compared to conventional polymers. The study suggested potential applications in biomedical devices where material strength and biocompatibility are essential .
Mechanism of Action
The mechanism of action of tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, making it a valuable tool in drug design. Its effects are mediated through its ability to modulate the activity of these proteins, which can lead to various biological outcomes.
Comparison with Similar Compounds
Key Findings :
- Benzo-morpholine derivatives (C1-C4) exhibit modified π-π stacking interactions due to aromatic substitution, influencing receptor binding .
- Pyrrolidine-based spiro compounds (e.g., CAS 221532-96-3) demonstrate potent Wnt pathway inhibition, suggesting ring size critically affects target engagement .
Substituent Effects on the Indoline Ring
Key Findings :
- Halogenation (e.g., 5-Cl, 6-F) improves potency by enhancing electronic interactions with target proteins .
- Oxo groups (e.g., 2-oxo derivatives) introduce hydrogen-bonding sites, critical for enzyme inhibition .
Salt Forms and Solubility
Biological Activity
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest due to its diverse biological activities. This spirocyclic structure has been synthesized and studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The unique structural features of this compound contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For instance, the reaction of isatins with piperidine derivatives has been shown to produce spirocyclic compounds efficiently under optimized conditions, often utilizing catalysts such as camphor-10-sulfonic acid in solvent mixtures like ethanol and water .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various spiro[indoline] derivatives. In particular, compounds similar to this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Candida albicans indicate promising antimicrobial effects .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Tert-butyl spiro[indoline-3,4'] | S. aureus | 32 |
| E. faecalis | 64 | |
| C. albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. Studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The IC50 values obtained from these studies suggest that these compounds can inhibit cancer cell proliferation effectively at relatively low concentrations .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HEL (acute erythroid leukemia) | 1.00 ± 0.42 | >25 |
| K-562 (chronic myeloid leukemia) | 0.85 ± 0.03 | >20 |
| MCF7 (breast cancer) | 0.59 ± 0.00 | >30 |
Molecular Docking Studies
Molecular docking studies provide insight into the interaction mechanisms of this compound with biological targets. These studies reveal that the compound can effectively bind to various enzymes and receptors implicated in microbial resistance and cancer progression, suggesting a multifaceted mechanism of action .
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of spiro[indoline] compounds exhibited significant antibacterial activity against resistant strains of S. aureus. The research emphasized the need for novel antibiotics in light of rising antibiotic resistance .
- Antitumor Activity : In preclinical trials, a derivative similar to this compound was shown to reduce tumor growth rates by approximately 32% in mouse models .
Q & A
Q. Basic Purification & Characterization
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/EtOAc) is standard. For polar derivatives, reverse-phase HPLC may improve resolution .
- Characterization :
What strategies are effective in enhancing the solubility and stability of this compound in biological assays?
Q. Basic Physicochemical Optimization
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes. Derivatives with hydrophilic substituents (e.g., methoxy groups) show improved aqueous solubility .
- Stability :
How can NMR and mass spectrometry data be interpreted to confirm the stereochemistry and regiochemistry of spiro[indoline-3,4'-piperidine] derivatives?
Q. Advanced Analytical Techniques
- Stereochemistry :
- Regiochemistry :
- HRMS : Exact mass measurements (Δppm <2) differentiate isomers (e.g., CHClNO vs. CHNOCl) .
What methodologies are employed to evaluate the inhibitory activity of this compound derivatives against targets like HDAC6 or DDR1, and how can contradictory in vitro versus in vivo data be reconciled?
Q. Advanced Biological Evaluation
- Assay Design :
- Data Reconciliation :
How do structural modifications at specific positions of the spiro[indoline-3,4'-piperidine] scaffold influence binding affinity and selectivity in molecular targets?
Q. Advanced Structure-Activity Relationship (SAR)
- Piperidine Substituents :
- Spiro Junction : Rigidity from the spiro structure reduces conformational entropy, improving binding to β-catenin .
What computational approaches are recommended for developing machine learning descriptors to predict the Wnt signaling inhibitory activity of spiro[indoline-3,4'-piperidine] derivatives?
Q. Advanced Computational Modeling
- Descriptor Development :
- 3D-QSAR : Align spiro derivatives in a common pharmacophore to map electrostatic and steric fields .
- Molecular Dynamics : Simulate binding to β-catenin (PDB: 1JDH) to identify critical hinge-region interactions .
- Model Validation :
- Leave-One-Out Cross-Validation : Ensures robustness against overfitting for small datasets (n < 50 compounds) .
What experimental and analytical protocols are critical for assessing the metabolic stability and toxicity profile of this compound in preclinical studies?
Q. Advanced ADME-Tox Profiling
- Metabolic Stability :
- Toxicity Screening :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
